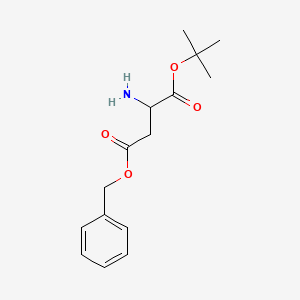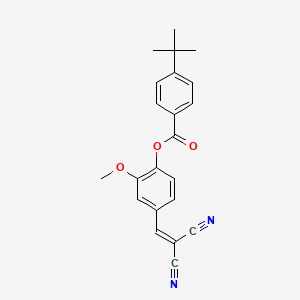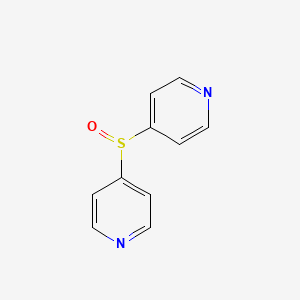![molecular formula C11H7FN4OS B12503634 8-[(4-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503634.png)
8-[(4-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a triazolo-pyrazine core, which is a common scaffold in many biologically active molecules. This compound is also known by its alternative name, Fezolinetant .
Métodos De Preparación
The synthesis of 8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves several steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reagents used .
Análisis De Reacciones Químicas
8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a neurokinin 3 receptor antagonist, which makes it a potential candidate for treating conditions like menopausal hot flashes.
Antimicrobial Activity: Derivatives of this compound have shown promising antibacterial and antifungal activities.
Antiviral Research: Some studies have explored its potential as an antiviral agent.
Mecanismo De Acción
The mechanism of action of 8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one primarily involves the inhibition of neurokinin 3 receptors. By blocking these receptors, the compound can modulate neuronal activity in the hypothalamus, which is responsible for regulating body temperature and other physiological processes .
Comparación Con Compuestos Similares
8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can be compared with other triazolo-pyrazine derivatives:
Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Triazolo[3,4-b][1,3,4]thiadiazine: These compounds have shown diverse pharmacological activities, including anticancer and enzyme inhibition.
Triazolo[4,3-a]pyrazine derivatives: These have been studied for their antibacterial properties.
The uniqueness of 8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one lies in its specific inhibition of neurokinin 3 receptors, which distinguishes it from other similar compounds with broader or different biological activities.
Propiedades
Fórmula molecular |
C11H7FN4OS |
|---|---|
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
8-(4-fluorophenyl)sulfanyl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C11H7FN4OS/c12-7-1-3-8(4-2-7)18-10-9-14-15-11(17)16(9)6-5-13-10/h1-6H,(H,15,17) |
Clave InChI |
PICASIMFODAECL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)SC2=NC=CN3C2=NNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Benzyl-6,6-dimethyl-2-(2,4,6-trimethylphenyl)-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12503570.png)
![2-{2-[5-({2-[4-(3-hydroxypropyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12503587.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503593.png)
![Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate](/img/structure/B12503601.png)
![Ethyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12503602.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B12503613.png)
![5-({4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12503615.png)
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503620.png)

![Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate](/img/structure/B12503636.png)
![5-[[4-(Diethylamino)phenyl]methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione](/img/structure/B12503638.png)
![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)
